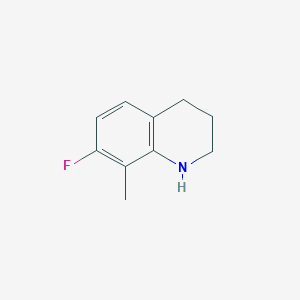
7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 1248496-95-8 . It has a molecular weight of 165.21 . The IUPAC name for this compound is 7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline .
Molecular Structure Analysis
The Inchi Code for “7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline” is 1S/C10H12FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 .
Physical And Chemical Properties Analysis
“7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline” is a liquid at room temperature .
Scientific Research Applications
Resolution Processes and Kinetics
- Unusual Phenomena in Resolution : The resolution of closely related compounds like 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has exhibited strong kinetics and solvent dependence. This highlights the importance of solvent choice and reaction kinetics in the resolution of complex organic compounds, relevant for industrial-scale production (Bálint et al., 2002).
Synthesis and Configuration
- Synthesis of Derivatives : Synthesizing derivatives like flumequine from FTHQ demonstrates the utility of such compounds in creating optically active pharmaceuticals. The resolution of racemic FTHQ and the establishment of configurations via X-ray structures play a crucial role in this process (Bálint et al., 1999).
Enantioselective Separation
- Supercritical Fluid Extraction : The enantiomers of FTHQ were successfully separated using supercritical fluid extraction with carbon dioxide, underscoring the potential of this method in enantioselective separation of complex organic molecules (Kmecz et al., 2001).
Antibacterial Activities
- Antibacterial Quinolones Synthesis : The synthesis of substituted 4-oxoquinoline-3-carboxylic acids, including derivatives of 7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline, showed significant antibacterial activity against various bacteria, indicating their potential in developing new antibacterial agents (Miyamoto et al., 1990).
Chemical Transformations and Applications
- Novel Synthesis Methods : The synthesis of 8-fluoro-3,4-dihydroisoquinoline from similar compounds and its subsequent transformation into various derivatives underscores the versatility of tetrahydroquinolines in creating potential central nervous system drug candidates (Hargitai et al., 2018).
Optimization of Selectivity and Potency
- Balancing pKa and Steric Effects : Research on 3-methyl-1,2,3,4-tetrahydroisoquinolines, related to the compound , highlights the intricate balance between steric and pKa properties in the design of selective and potent pharmacological agents (Grunewald et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline are currently unknown. This compound belongs to the class of tetrahydroquinolines, which have been used in the synthesis of various bioactive compounds . .
Mode of Action
The mode of action of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is not well-studied. As a tetrahydroquinoline derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. The presence of a fluorine atom may enhance the compound’s binding affinity and selectivity towards its targets .
Biochemical Pathways
Tetrahydroquinoline derivatives have been implicated in various biological processes, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
The presence of a fluorine atom may enhance the compound’s metabolic stability and bioavailability .
properties
IUPAC Name |
7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBPWLFCGPTSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2428099.png)
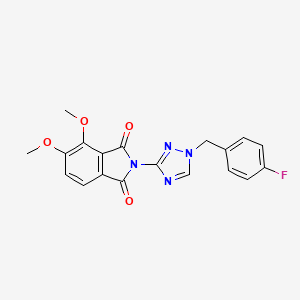
![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)

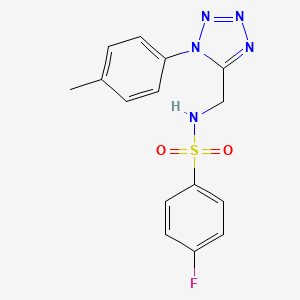
![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)
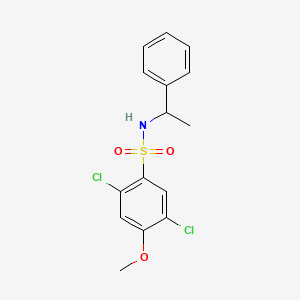
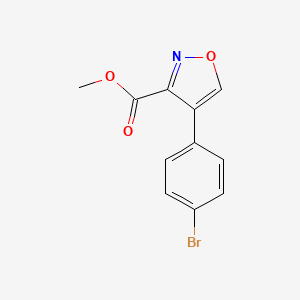
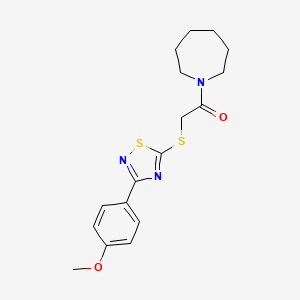
![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2428113.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one](/img/structure/B2428114.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2428115.png)
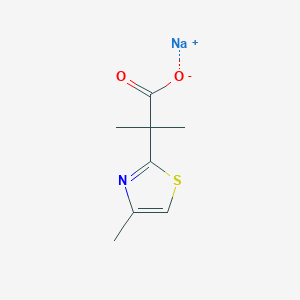
![7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide](/img/structure/B2428120.png)